molecular formula C11H13NO5 B12690043 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- CAS No. 125628-93-5

1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)-

Cat. No.: B12690043
CAS No.: 125628-93-5
M. Wt: 239.22 g/mol
InChI Key: ZPJRQVFLMJNWEB-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is an organic compound characterized by the presence of a pentanone group attached to a phenyl ring substituted with hydroxyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- typically involves the nitration of a phenolic compound followed by the introduction of the pentanone group. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Conditions for electrophilic aromatic substitution typically involve acidic catalysts and elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanone, 1-(3,4-dihydroxyphenyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-Pentanone, 1-(3,4-dinitrophenyl)-: Contains an additional nitro group, which may enhance its reactivity and potential toxicity.

    1-Pentanone, 1-(3,4-dihydroxy-5-methylphenyl)-: The presence of a methyl group instead of a nitro group alters its chemical properties and applications.

Uniqueness

1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is unique due to the specific combination of hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

125628-93-5

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)pentan-1-one

InChI

InChI=1S/C11H13NO5/c1-2-3-4-9(13)7-5-8(12(16)17)11(15)10(14)6-7/h5-6,14-15H,2-4H2,1H3

InChI Key

ZPJRQVFLMJNWEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

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